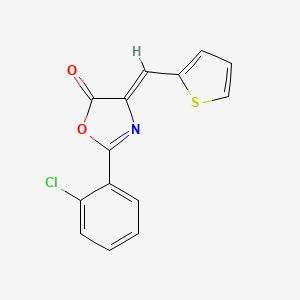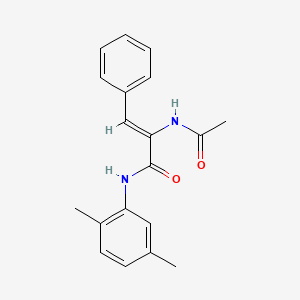![molecular formula C17H11BrN2O5S2 B4631873 4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)
4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate
説明
This compound is part of a broader class of chemicals that combine bromo-substituted phenyl groups with pyrimidinylidene structures. It's synthesized and studied for its unique properties, contributing to fields like materials science, chemistry, and potentially pharmacology, adhering to the guidelines to exclude specific drug-related information.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, starting with precursors like 4-bromobenzaldehyde and sulfadiazine, leading to compounds characterized by spectral methods such as FTIR, UV–Vis, and computational techniques including DFT and HOMO-LUMO analysis (Sowrirajan et al., 2022). These methods help in understanding the molecular structure and the reaction mechanisms involved in the compound's formation.
Molecular Structure Analysis
Structural analysis often employs X-ray crystallography, along with computational models to predict and confirm the molecular geometry, electronic structure, and potential reactive sites on the molecule. Techniques like Density Functional Theory (DFT) are used to understand the electronic properties and stability of the compound.
Chemical Reactions and Properties
This compound's reactivity can be studied through various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on its functional groups' nature. Its ability to undergo transformations can lead to a range of derivatives with different properties and applications. Theoretical studies, such as those involving ADME properties and molecular docking, can provide insights into its behavior in biological systems, even though we're excluding direct applications to drug usage (Sowrirajan et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can be determined experimentally and are crucial for understanding the compound's stability and compatibility with various solvents and materials. Computational chemistry also offers predictions regarding these properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for a comprehensive understanding of the compound. These properties are determined through both experimental procedures and theoretical calculations, providing a basis for further modifications and applications of the compound in non-drug-related fields.
For more details and further reading on similar compounds, their synthesis, properties, and applications in various fields, refer to the works of researchers like Sowrirajan et al. (2022), who have extensively studied the synthesis and characterization of related bromo-substituted compounds through experimental and computational methods (Sowrirajan et al., 2022).
科学的研究の応用
Photodynamic Therapy Applications
- A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
- Pyrimidine derivatives prepared via Multicomponent Cyclocondensation Reactions (MCRs) exhibited antioxidant properties in various in vitro tests, suggesting potential applications in combating oxidative stress-related diseases (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Antibacterial and Antifungal Activities
- Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have shown significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Inhibitors in Enzymatic Reactions
- Compounds such as phenylselenenyl- and phenylthio-substituted pyrimidines have been investigated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, which play roles in metabolic pathways and disease mechanisms (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
特性
IUPAC Name |
[4-bromo-2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5S2/c18-11-6-7-14(25-27(23,24)12-4-2-1-3-5-12)10(8-11)9-13-15(21)19-17(26)20-16(13)22/h1-9H,(H2,19,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJSCVKYBQAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)
![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)
![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)